![molecular formula C17H21NO2 B14203160 3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde CAS No. 833458-81-4](/img/structure/B14203160.png)
3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of this compound is a key feature that contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is the intramolecular Diels-Alder reaction, which forms the bicyclic core of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often catalyzed by Lewis acids .
Another method involves the use of organocatalysis, which has been applied to the synthesis of bicyclo[3.2.1]octane frameworks. This approach reduces the ecological impact by minimizing residues . The reaction conditions for these synthetic routes often include specific temperatures, solvents, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
化学反应分析
Types of Reactions
3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be modified to create new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
相似化合物的比较
Similar Compounds
Bicyclo[3.2.1]octane: This compound shares the bicyclic framework but lacks the specific functional groups present in 3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure, used in various synthetic applications.
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2-[1,3]dioxolane]: A structurally related compound with a spiro linkage, used in chemical synthesis.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and bicyclic structure. These features confer unique reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
833458-81-4 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
3-benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c19-7-6-16-14-8-15(17(16)12-20)11-18(10-14)9-13-4-2-1-3-5-13/h1-5,7,12,14-17H,6,8-11H2 |
InChI 键 |
YUUOBAORLDGYPB-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC1C(C2CC=O)C=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
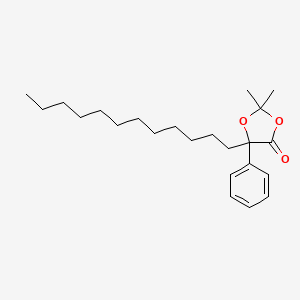

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
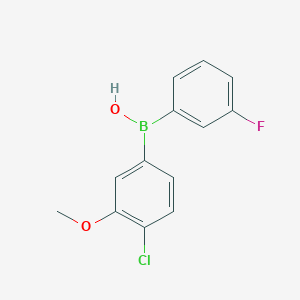
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)

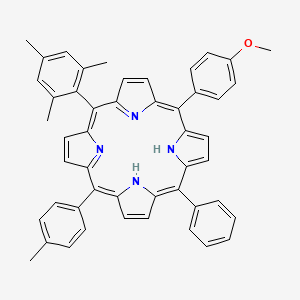
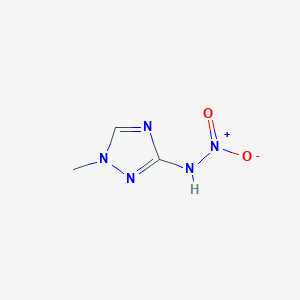
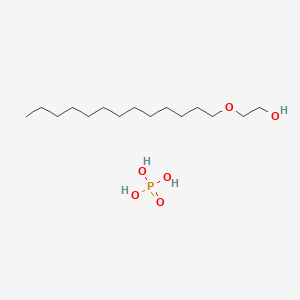
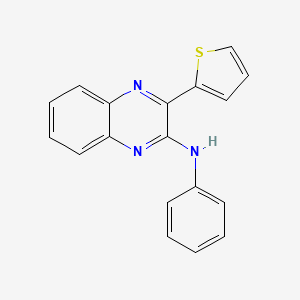
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
